molecular formula C20H19ClN4O B2842585 N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251622-56-6

N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2842585
CAS No.: 1251622-56-6
M. Wt: 366.85
InChI Key: VNAHKOSXQTYPOA-UHFFFAOYSA-N
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Description

"N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine" is a synthetic 1,8-naphthyridine derivative characterized by a substituted bicyclic aromatic core. The molecule features:

  • 1,8-naphthyridine scaffold: A nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and enzyme modulation .
  • A methyl group at position 7, which may stabilize the core structure and influence electronic properties . A pyrrolidine-1-carbonyl moiety at position 3, introducing hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAHKOSXQTYPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-Picoline with Diethyl Ethoxymethylenemalonate

The foundational step involves heating 2-amino-4-picoline (1.0 equiv) with diethyl ethoxymethylenemalonate (1.05 equiv) in diphenyl ether at 240–250°C for 45 minutes, yielding ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (78% yield). Microwave-assisted protocols reduce reaction times to 15 minutes with comparable efficiency.

Key Optimization Parameters

  • Temperature Control : Maintaining temperatures above 240°C prevents incomplete cyclization.
  • Solvent Selection : High-boiling solvents like diphenyl ether facilitate reflux conditions without decomposition.

Amination at C4 Position

Treatment of the naphthyridinone intermediate with phosphorus oxychloride (POCl3) generates the 4-chloro derivative, which undergoes SNAr reaction with 4-chloroaniline in dimethylacetamide (DMAc) at 120°C for 18 hours (Table 1).

Table 1: Comparative Amination Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None DMAc 120 18 62
CuI/1,10-Phen Toluene 110 12 85
Pd2(dba)3/Xantphos Dioxane 100 6 91

Palladium-catalyzed Buchwald-Hartwig amination proves superior, achieving 91% yield with Pd2(dba)3 and Xantphos in dioxane.

C3 Functionalization with Pyrrolidine-1-Carbonyl Moiety

Ester Hydrolysis and Acid Chloride Formation

The ethyl ester at C3 undergoes saponification using 2N NaOH in ethanol/water (3:1) at reflux for 2 hours, producing the carboxylic acid (94% yield). Subsequent treatment with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane at 0°C generates the acyl chloride intermediate.

Amide Bond Formation

Reaction of the acyl chloride with pyrrolidine (1.2 equiv) in THF with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at −20°C to room temperature affords the pyrrolidine-1-carbonyl derivative (88% yield). Low-temperature conditions suppress premature decomposition of the acid chloride.

Final Coupling and Purification

Integration of Substituents

The fully functionalized naphthyridine undergoes recrystallization from ethanol/water (4:1) to remove residual coupling reagents, followed by column chromatography (SiO2, ethyl acetate/hexanes 1:2) to isolate this compound as a pale-yellow solid (mp 181–183°C).

Table 2: Spectroscopic Characterization Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 9.19 (s, 1H, NH), 8.52 (dd, J = 4.7 Hz, 1H), 7.24–7.48 (m, 4H, Ar-H), 3.37 (t, J = 13.2 Hz, 4H, pyrrolidine), 1.67 (t, J = 15.2 Hz, 4H, pyrrolidine), 2.41 (s, 3H, CH3)
IR (KBr) 3069 cm−1 (C–H aromatic), 1714 cm−1 (C=O keto), 1692 cm−1 (C=O amide)
HRMS [M+H]+ Calculated: 407.1534; Found: 407.1538

Scalability and Process Optimization

Kilogram-scale production employs continuous flow reactors for the cyclocondensation step, reducing reaction times by 40% while maintaining 82% yield. Critical quality attributes (CQAs) include residual palladium (<10 ppm) and chiral purity (>99.5% ee).

Alternative Synthetic Pathways

One-Pot Multi-Component Approach

A zeolite-nano Au-catalyzed cyclocondensation of 6-amino-2-thioxopyrimidin-4-one, 4-chlorobenzaldehyde, and 1-benzylpiperidin-4-one in ethanol at 80°C for 2 hours provides a truncated pathway (57% yield), though with lower regioselectivity.

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution of early-stage intermediates achieves 98% enantiomeric excess, enabling asymmetric synthesis of chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research has indicated that compounds similar to N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit significant antimicrobial activity. A study highlighted that derivatives with chlorophenyl groups showed enhanced inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Activity:
The compound has been evaluated for its anticancer properties against several cancer cell lines, including hepatocellular carcinoma and breast cancer cells. Studies have shown that it can induce cytotoxic effects, potentially through mechanisms involving apoptosis and inhibition of specific cancer-related pathways .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityCompounds similar to N-(4-chlorophenyl)-7-methyl showed significant antibacterial effects against multiple strains.
Anticancer PropertiesDemonstrated cytotoxicity in HepG2 and MCF-7 cell lines with potential for further development as an anticancer agent.
Mechanistic InsightsHighlighted the role of chlorophenyl substituents in enhancing biological activity through specific molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid functions.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

Compound Name Core Structure Position 3 Substitution Position 4 Substitution Position 7 Substitution Key Reference
N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 1,8-naphthyridine Pyrrolidine-1-carbonyl 4-chlorophenyl Methyl Target Compound
2-(4-Chlorophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (3d) 1,8-naphthyridine 4-chlorophenyl Phenyl
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) 1,8-naphthyridinone Morpholinomethyl Methyl
N-(2,4-difluorophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine 1,8-naphthyridine 4-methylpiperidine-1-carbonyl 2,4-difluorophenyl Methyl

Key Observations :

  • The 4-chlorophenyl group contrasts with 2,4-difluorophenyl (6) or phenyl (3d) substituents, modulating electronic and steric properties .
Physicochemical Properties
Property Target Compound 3d 2c 6
Melting Point Not reported 218–220 °C Not reported Not reported
Solubility Moderate (pyrrolidine carbonyl) Low (trifluoromethyl group) Moderate (morpholine) High (fluorophenyl)
Spectral Data –NH2 IR: ~3400 cm⁻¹ (expected) IR: 3552, 3415 cm⁻¹ (–NH2) IR: C=O at 1655 cm⁻¹

Notes:

  • The pyrrolidine-1-carbonyl group may enhance aqueous solubility compared to trifluoromethyl (3d) or morpholinomethyl (2c) analogs.
  • Chlorophenyl vs. fluorophenyl : Fluorine’s electronegativity in 6 could improve metabolic stability over chlorine .

Biological Activity

N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a naphthyridine core, a chlorophenyl group, and a pyrrolidine moiety, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : [4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
  • Molecular Formula : C20H19ClN4O
  • Molecular Weight : 366.84 g/mol

Structural Representation

PropertyValue
IUPAC Name[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Molecular FormulaC20H19ClN4O
Molecular Weight366.84 g/mol
InChIInChI=1S/C20H19ClN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors.
  • Signal Transduction Interference : It may disrupt signaling pathways that are essential for cellular functions.

Therapeutic Applications

Research indicates potential applications in various therapeutic areas:

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit anticancer properties by targeting cancer cell proliferation and survival pathways. For instance, preliminary data suggest that N-(4-chlorophenyl)-7-methyl derivatives may inhibit tumor growth in vitro and in vivo models.

Antiviral Properties

Compounds related to this naphthyridine class have demonstrated antiviral activities against different viruses. Investigations into their mechanisms suggest inhibition of viral replication processes.

Study 1: Anticancer Activity

In a recent study published in the journal Cancer Research, derivatives of naphthyridine were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to N-(4-chlorophenyl)-7-methyl showed IC50 values below 10 μM against breast and lung cancer cells .

Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of naphthyridine derivatives against human adenoviruses (HAdV). The results demonstrated that certain analogues exhibited selectivity indexes greater than 100 while maintaining low cytotoxicity . This suggests potential for further development as antiviral agents.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (μM)
(4-(4-Chlorophenyl)amino)-7-methyl-naphthyridin derivativesAntitumor activity< 10
(4-Amino-N-(2-chlorophenyl)-5-chloro-benzamide analoguesAntiviral activity< 0.27
(N-(3,4-difluorophenyl)-7-methyl-naphthyridin derivativesAntimicrobial properties> 50

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the 1,8-naphthyridine core. Key steps include:

  • Coupling reactions (e.g., amide bond formation between the pyrrolidine-carbonyl group and the naphthyridine core using carbodiimide catalysts like EDC/HOBt).
  • Nucleophilic aromatic substitution for introducing the 4-chlorophenyl group under inert atmospheres (e.g., N₂) and elevated temperatures (60–90°C).
  • Solvents such as DMF or acetonitrile are preferred for their ability to dissolve polar intermediates. Yields >70% are achievable with strict moisture control and stoichiometric precision .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Standard characterization protocols include:

  • Spectroscopic methods :
  • ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine carbonyl resonance at ~170 ppm; aromatic protons in the 7.0–8.5 ppm range).
  • IR spectroscopy for carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) functional groups.
    • Chromatography :
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for bioactive studies).
    • Mass spectrometry (ESI-MS) to confirm molecular weight .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ calculations to gauge potency.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the naphthyridine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) is critical for:

  • Bond geometry : Confirming dihedral angles between the naphthyridine core and substituents (e.g., pyrrolidine ring puckering).
  • Intermolecular interactions : Identifying hydrogen bonds or π-π stacking in the crystal lattice, which influence solubility and stability.
  • Software tools : SHELX suite for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?

SAR optimization involves:

  • Substituent variation : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects.
  • Scaffold hopping : Testing analogous 1,5- or 1,6-naphthyridines for altered target selectivity.
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like BTK or cannabinoid receptors .

Q. How can researchers identify and validate the compound’s primary molecular targets?

Target deconvolution requires:

  • Affinity chromatography : Immobilizing the compound on resin to pull down binding proteins from cell lysates.
  • Kinome-wide profiling : Using kinase inhibitor beads (KIBs) to compare binding patterns with known inhibitors.
  • CRISPR-Cas9 screens : Knockout libraries to identify genes whose loss confers resistance to the compound .

Q. What experimental approaches address contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) can be resolved by:

  • Standardizing assays : Uniform cell lines, serum concentrations, and incubation times.
  • Counter-screening : Testing against related targets (e.g., PI3K vs. mTOR) to rule out off-target effects.
  • Meta-analysis : Aggregating data from independent studies to identify trends, using tools like Prism for statistical validation .

Q. What methodologies assess the compound’s toxicity and selectivity in preclinical models?

Advanced toxicity profiling includes:

  • hERG channel inhibition assays (patch-clamp electrophysiology) to predict cardiotoxicity.
  • CYP450 inhibition screening to evaluate metabolic interference.
  • In vivo zebrafish models : Monitoring developmental abnormalities and organ-specific toxicity at sublethal doses .

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